Di-L-arabinonato de calcio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

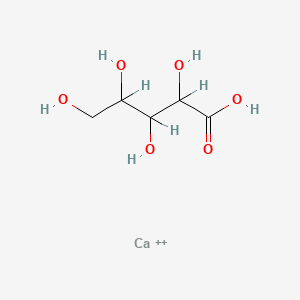

Calcium di-L-arabinonate is a compound with the molecular formula C10H18CaO12 . It’s a calcium salt derived from L-arabinonic acid .

Molecular Structure Analysis

The molecular structure of Calcium di-L-arabinonate is represented by the formula C10H18CaO12 . A study on the structural analysis of calcium-binding sites in proteins provides insights into how calcium interacts with proteins .Physical And Chemical Properties Analysis

Calcium di-L-arabinonate has a molecular weight of 370.321 Da . Calcium, in general, is the fifth most abundant element in the earth’s crust and is a typical metal with the tendency to lose its outermost electrons .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del di-L-arabinonato de calcio, también conocido como calcio; ácido 2,3,4,5-tetrahidroxipentanoico:

Industria alimentaria

El this compound se utiliza en la industria alimentaria como un edulcorante natural no calórico. Sirve como sustituto en alimentos y bebidas donde existe la necesidad de reducir el riesgo de niveles de azúcar en sangre y lípidos. Su principal uso se encuentra en productos destinados al tratamiento de afecciones como el trastorno de absorción mineral, el estreñimiento y la diabetes .

Farmacéuticos

En el sector farmacéutico, el this compound tiene posibles aplicaciones terapéuticas debido a sus propiedades como sal de calcio del ácido di-L-arabinónico, un ácido de azúcar que se encuentra en las plantas. Se está explorando por sus beneficios en la mejora de la absorción mineral y posiblemente otros usos relacionados con la salud.

Mecanismo De Acción

Target of Action

Calcium di-L-arabinonate primarily targets voltage-dependent calcium channels in the cell membrane . These channels are crucial for the regulation of intracellular calcium levels, which play a vital role in numerous cellular processes . Calcium di-L-arabinonate also interacts with a family of protein kinases known as CBL-interacting protein kinases (CIPKs) .

Mode of Action

Calcium di-L-arabinonate interacts with its targets by reducing calcium influx into vascular smooth muscle cells . This interaction interferes with voltage-operated calcium channels in the cell membrane, promoting vasodilator activity and reducing blood pressure . In the case of CIPKs, Calcium di-L-arabinonate binds to these kinases, potentially modulating their activity .

Biochemical Pathways

Calcium di-L-arabinonate affects the biochemical pathways involved in the metabolism of pentose sugars such as D-xylose and L-arabinose . These sugars can be enzymatically converted into various bio-based products by microbial non-phosphorylated oxidative pathways . The Weimberg and Dahms pathways convert pentose sugars into α-ketoglutarate, or pyruvate and glycolaldehyde, respectively .

Pharmacokinetics

It is known that the common routes of administration for a drug molecule include oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The pharmacokinetics of Calcium di-L-arabinonate would depend on its absorption, distribution, metabolism, and excretion properties, which are influenced by its physicochemical parameters .

Result of Action

The molecular and cellular effects of Calcium di-L-arabinonate’s action involve the regulation of intracellular calcium levels. By reducing calcium influx into cells, Calcium di-L-arabinonate can control various cellular functions, including secretion, gene expression, muscle contraction, and metabolism .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Calcium di-L-arabinonate has several advantages for lab experiments. It is easy to synthesize, stable, and water-soluble. Calcium di-L-arabinonate can be easily incorporated into various formulations and tested for its efficacy in vitro and in vivo. However, there are some limitations to the use of Calcium di-L-arabinonate in lab experiments. Calcium di-L-arabinonate has low bioavailability and can be rapidly metabolized in vivo. Therefore, the optimal dosage and administration route of Calcium di-L-arabinonate need to be carefully determined.

Direcciones Futuras

There are several future directions for the research on Calcium di-L-arabinonate. First, the mechanism of action of Calcium di-L-arabinonate needs to be further elucidated. Second, the optimal dosage and administration route of Calcium di-L-arabinonate need to be determined to maximize its efficacy. Third, the potential applications of Calcium di-L-arabinonate in various fields, such as agriculture, food industry, and medicine, need to be explored. Fourth, the safety and toxicity of Calcium di-L-arabinonate need to be evaluated to ensure its safe use in humans and animals. Finally, the development of novel formulations of Calcium di-L-arabinonate with improved bioavailability and stability is needed to enhance its therapeutic potential.

Conclusion:

In conclusion, Calcium di-L-arabinonate is a promising compound with potential applications in various fields. Its simple synthesis method, stable properties, and beneficial properties make it a potential candidate for large-scale production. Calcium di-L-arabinonate has been reported to possess several beneficial properties, including antioxidant, anti-inflammatory, and anti-cancer activities. However, further research is needed to fully understand the mechanism of action of Calcium di-L-arabinonate and to explore its potential applications in various fields.

Análisis Bioquímico

Biochemical Properties

Calcium di-L-arabinonate plays a role in biochemical reactions, particularly in the metabolism of pentose sugars such as D-xylose, L-arabinose, and D-arabinose . It interacts with enzymes like isomerases, kinases, and epimerases to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .

Cellular Effects

The effects of Calcium di-L-arabinonate on various types of cells and cellular processes are not fully understood due to limited research. Calcium, in general, plays a critical role in cellular function. It regulates gene expression, membrane excitability, dendrite development, synaptogenesis, and many other processes contributing to the neuronal primary functions of information processing and memory storage .

Molecular Mechanism

The molecular mechanism of Calcium di-L-arabinonate is not fully elucidated. It is known that D- and L-KDP, which can be derived from Calcium di-L-arabinonate, are converted not only to α-ketoglutarate but also pyruvate and glycolate through the participation of dehydrogenase and hydrolase .

Metabolic Pathways

Calcium di-L-arabinonate is involved in the metabolism of pentose sugars. It interacts with enzymes like isomerases, kinases, and epimerases in bacteria to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Calcium di-L-arabinonate can be achieved through the reaction of Calcium hydroxide with L-arabinonic acid.", "Starting Materials": [ "Calcium hydroxide", "L-arabinonic acid" ], "Reaction": [ "Step 1: Dissolve Calcium hydroxide in water to form a solution.", "Step 2: Add L-arabinonic acid to the Calcium hydroxide solution and stir.", "Step 3: Heat the mixture to 80-90°C and maintain the temperature for 2-3 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitate.", "Step 5: Wash the precipitate with water and dry it in an oven at 60°C.", "Step 6: The resulting product is Calcium di-L-arabinonate." ] } | |

| 5346-83-8 | |

Fórmula molecular |

C5H10CaO6 |

Peso molecular |

206.21 g/mol |

Nombre IUPAC |

calcium;2,3,4,5-tetrahydroxypentanoic acid |

InChI |

InChI=1S/C5H10O6.Ca/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/t2-,3-,4+;/m0./s1 |

Clave InChI |

RMGJOMGLQFWXSQ-UWAYVZDLSA-N |

SMILES isomérico |

C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O.[Ca] |

SMILES |

C(C(C(C(C(=O)O)O)O)O)O.[Ca+2] |

SMILES canónico |

C(C(C(C(C(=O)O)O)O)O)O.[Ca] |

| 22373-09-7 7546-24-9 5346-83-8 |

|

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)

![2-[(4-Methylphenyl)sulfanyl]acetohydrazide](/img/structure/B1622511.png)

![2-Phenylbenzo[f]isoindole-1,3-dione](/img/structure/B1622518.png)

![8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide](/img/structure/B1622523.png)